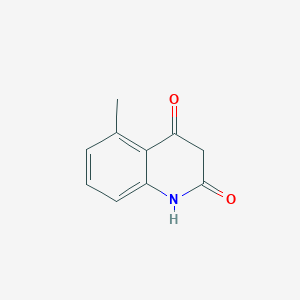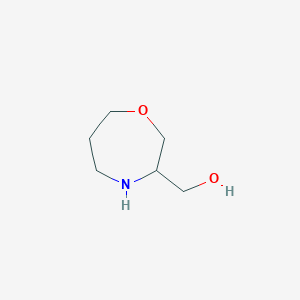
4-(Dichloromethyl)phenyl Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dichloromethyl)phenyl Acetate is an organic compound characterized by the presence of a dichloromethyl group attached to a phenyl ring, which is further esterified with an acetate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethyl)phenyl Acetate typically involves the esterification of 4-(Dichloromethyl)phenol with acetic anhydride or acetyl chloride. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
[ \text{4-(Dichloromethyl)phenol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as zinc iodide can enhance the reaction efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dichloromethyl)phenyl Acetate undergoes various chemical reactions, including:
Oxidation: The dichloromethyl group can be oxidized to form a carboxylic acid.
Reduction: The dichloromethyl group can be reduced to a methyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R) can be used under basic conditions.
Major Products Formed
Oxidation: 4-(Dichloromethyl)benzoic acid
Reduction: 4-Methylphenyl acetate
Substitution: Various substituted phenyl acetates depending on the nucleophile used
Applications De Recherche Scientifique
4-(Dichloromethyl)phenyl Acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development due to its unique structural properties.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Dichloromethyl)phenyl Acetate involves its interaction with specific molecular targets and pathways. The dichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl Acetate: An ester of phenol and acetic acid, used in similar applications but lacks the dichloromethyl group.
4-(Chloromethyl)phenyl Acetate: Similar structure but with one chlorine atom, leading to different reactivity and applications.
4-(Bromomethyl)phenyl Acetate: Contains a bromomethyl group, which affects its chemical behavior and uses.
Uniqueness
4-(Dichloromethyl)phenyl Acetate is unique due to the presence of the dichloromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C9H8Cl2O2 |
|---|---|
Poids moléculaire |
219.06 g/mol |
Nom IUPAC |
[4-(dichloromethyl)phenyl] acetate |
InChI |
InChI=1S/C9H8Cl2O2/c1-6(12)13-8-4-2-7(3-5-8)9(10)11/h2-5,9H,1H3 |
Clé InChI |
NMYPTGHHHZRUSD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


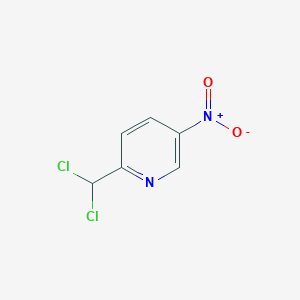
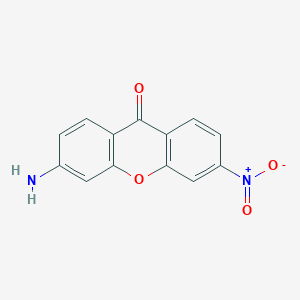
![8-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13681969.png)
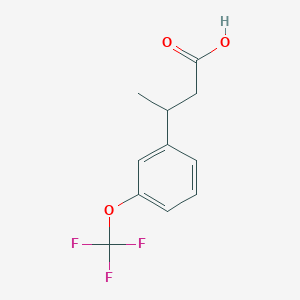
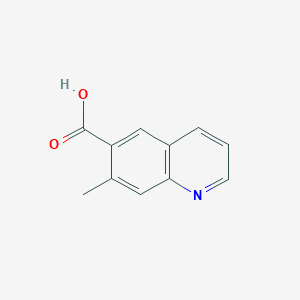
![5-Amino-3-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole](/img/structure/B13681978.png)


![9-Ethyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13682003.png)

![6-Iodo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13682022.png)
![6,6-Difluorospiro[3.3]heptane-2-carboxamide](/img/structure/B13682039.png)
